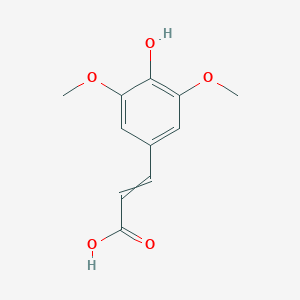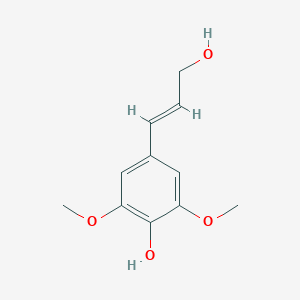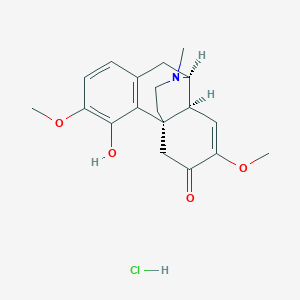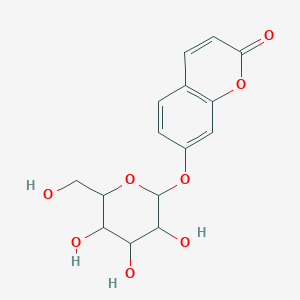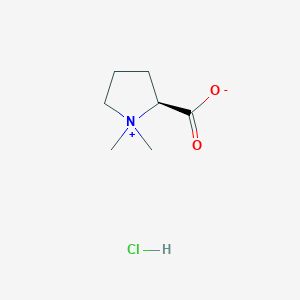
(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride
Vue d'ensemble
Description
(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride, also known as S2CDP, is an important organic compound used in a variety of scientific research applications. It is a chiral compound, meaning it is composed of two molecules that are mirror images of each other and are not superimposable. This compound is commonly used in the synthesis of other compounds and has been used in a number of scientific research applications, such as in vivo and in vitro studies.
Applications De Recherche Scientifique
Neuroprotective Agent for Cerebral Ischemic Stroke
Stachydrine hydrochloride has been studied for its potential as a neuroprotective agent. Researchers have designed and synthesized stachydrine derivatives to enhance its bioavailability and efficacy. These derivatives have shown promising results in reducing infarction size in cerebral ischemic stroke models, suggesting that stachydrine hydrochloride could be a valuable compound in stroke treatment .
Cardioprotective Effects
Studies have indicated that Stachydrine hydrochloride can regulate the NOX2-ROS signaling axis, which is crucial in pressure-overload-induced heart failure. By modulating this pathway, Stachydrine hydrochloride has demonstrated potential in improving cardiac function and reducing heart failure symptoms .
Anti-inflammatory Properties
In the context of cerebral ischemia-reperfusion injury, Stachydrine hydrochloride has been shown to reduce inflammation. It does this by modulating signaling pathways such as P65 and JAK2/STAT3, leading to decreased release of inflammatory factors and reduced brain damage .
Antioxidant Activity
The compound’s antioxidant properties have been highlighted in studies where it reduced the activities of superoxide dismutase (SOD) and the levels of malondialdehyde (MDA). These actions suggest that Stachydrine hydrochloride can mitigate oxidative stress, which is a significant factor in various neurodegenerative diseases .
Prevention of Cardiopathological Remodeling
Stachydrine hydrochloride has shown protective effects against cardiopathological remodeling. This is particularly relevant in conditions like hypertrophy and fibrosis, which can lead to chronic heart conditions. The compound’s influence on calcium/calmodulin-dependent protein kinase II (CaMKII) is one of the mechanisms through which it exerts its cardioprotective effects .
Improvement of Vascular Microcirculation
As a constituent of Leonurus japonicus Houtt, Stachydrine hydrochloride has been used to improve vascular microcirculation and ameliorate endothelial dysfunction. This application is significant in the management of vascular diseases and conditions associated with poor blood flow .
Mécanisme D'action
Stachydrine hydrochloride, also known as UNII-19Z024IC5E, Stachydrine HCl, or (S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride, is a natural product with multiple protective biological activities . This article provides a comprehensive review of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, efficacy, and stability.
Target of Action
Stachydrine hydrochloride primarily targets the calcium/calmodulin-dependent protein kinase Ⅱ (CaMKII) and the nicotinamide adenine dinucleotide phosphate oxidase 2 (NOX2) . These targets play crucial roles in cardiac function and neuronal degeneration during ischemia .
Mode of Action
Stachydrine hydrochloride interacts with its targets by inhibiting the hyper-phosphorylation of CaMKII . It also depresses NOX2 protein expression and activation, as shown by inhibited translocation of its phosphorylation, p67phox and p47phox, from the cytoplasm to the cell membrane .
Biochemical Pathways
The compound affects the glutamate-induced neuronal injury pathway, which is widely used to study stroke in vitro . It also influences the NOX2-ROS signal axis, which is involved in pathological cardiac remodeling and dysfunction .
Pharmacokinetics
The design and synthesis of stachydrine derivatives by adding a lipophilic group have exhibited better fat solubility and better stability in wistar rat plasma and liver microsomes .
Result of Action
Stachydrine hydrochloride exerts beneficial therapeutic effects against heart failure and cerebral ischemic stroke . These cardioprotective effects may be associated with the regulation of calcium handling by stachydrine hydrochloride through inhibiting the hyper-phosphorylation of CaMKII . It also improves cardiac function and calcium transient amplitudes, and inhibits the SR leakage and the amount of sparks in cardiac myocytes .
Action Environment
The action, efficacy, and stability of stachydrine hydrochloride can be influenced by environmental factors. For instance, the contents of stachydrine in herbs present similar decreasing trends with the delay of harvest time . Furthermore, the compound exhibits better neuroprotective effects in vitro, and significantly reduces infarction size in the model of the middle cerebral artery occlusion rat model .
Propriétés
IUPAC Name |
(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMULOWUUIQIL-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C(=O)O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C(=O)O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride | |
CAS RN |
4136-37-2 | |
| Record name | Stachydrine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stachydrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STACHYDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z024IC5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does stachydrine hydrochloride exert its biological effects?
A: Stachydrine hydrochloride has been shown to interact with various signaling pathways, ultimately influencing cellular processes such as proliferation, apoptosis, and oxidative stress. One key mechanism involves the inhibition of the Akt and ERK pathways, both crucial for cell survival and proliferation. [] Additionally, stachydrine hydrochloride has been observed to regulate the NOX2-ROS signaling axis, a critical player in pressure-overload-induced heart failure. [] Furthermore, studies suggest involvement in the CaMKII/HDAC4/MEF2C signal pathway, influencing cardiac hypertrophy. []
Q2: What are the downstream effects of stachydrine hydrochloride's interaction with the Akt and ERK pathways?
A: By inhibiting the Akt and ERK pathways, stachydrine hydrochloride can induce apoptosis (programmed cell death) and inhibit the proliferation of breast cancer cells. [] This interaction also leads to caspase-3 activation and a decrease in the expression of the anti-apoptotic protein Bcl-2, further contributing to cell death. []
Q3: How does stachydrine hydrochloride impact oxidative stress in cardiac cells?
A: Studies show stachydrine hydrochloride can reduce ROS production and ROS-dependent cardiac fibrosis in a mouse model of heart failure. [] This effect is linked to the suppression of NOX2 protein expression and activation, suggesting a regulatory role in the NOX2-ROS signaling cascade. []
Q4: What is the molecular formula and weight of stachydrine hydrochloride?
A4: The molecular formula of stachydrine hydrochloride is C7H14NO2Cl, and its molecular weight is 179.65 g/mol.
Q5: Is there any spectroscopic data available for stachydrine hydrochloride?
A: Several research papers mention utilizing various analytical techniques to characterize and quantify stachydrine hydrochloride. These techniques include HPLC (High-Performance Liquid Chromatography) with different detectors such as ELSD (Evaporative Light Scattering Detector) [, , , , , , , , ], UV-visible spectrophotometry [, ], and TLC (Thin Layer Chromatography) [, , , , , ]. These techniques provide information on the compound's retention time, absorbance, and peak area, which can be used for identification and quantification purposes.
Q6: How stable is stachydrine hydrochloride under different storage conditions?
A: Light exposure has been identified as a significant factor contributing to the degradation of stachydrine hydrochloride during storage. [] Further research is needed to fully understand its stability under various conditions like temperature, humidity, and pH.
Q7: What methods can be employed to improve the stability of stachydrine hydrochloride in pharmaceutical formulations?
A: While specific formulation strategies haven't been extensively discussed in the provided research, optimizing storage conditions to minimize light exposure is crucial. [] Further research is needed to explore other formulation approaches like encapsulation techniques or the use of stabilizing excipients to enhance its stability.
Q8: What analytical methods are commonly used to determine the content of stachydrine hydrochloride in different matrices?
A: Researchers frequently employ HPLC [, , , , , , , , ] coupled with various detectors, such as ELSD and UV detectors, to quantify stachydrine hydrochloride. TLC [, , , , , ] is another method utilized for both qualitative and quantitative analysis. Additionally, UV-visible spectrophotometry [, ] is also employed for quantification purposes.
Q9: What are the primary in vitro models used to study the effects of stachydrine hydrochloride?
A: Breast cancer cell lines like T47D and MCF-7 are used to investigate the anti-proliferative and apoptosis-inducing effects of stachydrine hydrochloride. [] Furthermore, neonatal rat primary cardiomyocytes and H9c2 cells, along with adult mouse primary cardiomyocytes, are employed to study the compound's impact on cardiac hypertrophy and oxidative stress. [, ]
Q10: Has stachydrine hydrochloride demonstrated efficacy in in vivo models?
A: Yes, stachydrine hydrochloride exhibits positive effects in a mouse model of transverse aortic constriction-induced heart failure. [, ] Oral administration of the compound resulted in reduced cardiac hypertrophy, improved left ventricular ejection fraction, and decreased ROS production and fibrosis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[10]-Shogaol](/img/structure/B192378.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)
